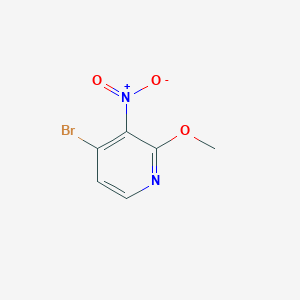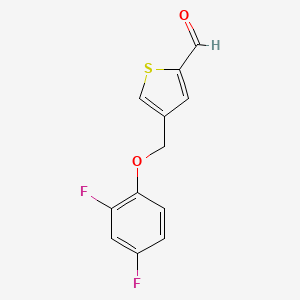
4-Bromo-2-methoxy-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3-nitropyridine can be achieved through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process typically involves the following steps:
Starting Material Preparation: 2-Chloro-4-methyl-3-nitropyridine is reacted with sodium methoxide in methanol to produce 2-methoxy-4-methyl-3-nitropyridine.
Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include 4-amino-2-methoxy-3-nitropyridine or 4-thio-2-methoxy-3-nitropyridine.
Reduction: The major product is 4-bromo-2-methoxy-3-aminopyridine.
Oxidation: The major product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can be involved in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-3-nitropyridine
- 4-Methoxy-3-nitropyridine
Uniqueness
4-Bromo-2-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BrN2O3 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
4-bromo-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3 |
Clave InChI |
QSIUGVJKPLFZSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)









![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)


